molecular formula C24H28N4O3S B11261269 N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide

N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B11261269
M. Wt: 452.6 g/mol
InChI Key: MVJDCERCEUYUJL-UHFFFAOYSA-N
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Description

N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2-METHOXY-5-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes an azepane ring, a pyridazine ring, and a sulfonamide group

Preparation Methods

The synthesis of N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2-METHOXY-5-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the azepane and pyridazine intermediatesThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the methoxy group allows for oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, particularly targeting the sulfonamide group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, facilitated by reagents like halogens or nitrating agents.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts.

Scientific Research Applications

N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2-METHOXY-5-METHYLBENZENE-1-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2-METHOXY-5-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to form strong hydrogen bonds, which can inhibit enzyme activity. The azepane and pyridazine rings may interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar compounds include those with azepane or pyridazine rings, such as:

Properties

Molecular Formula

C24H28N4O3S

Molecular Weight

452.6 g/mol

IUPAC Name

N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2-methoxy-5-methylbenzenesulfonamide

InChI

InChI=1S/C24H28N4O3S/c1-18-10-12-22(31-2)23(16-18)32(29,30)27-20-9-7-8-19(17-20)21-11-13-24(26-25-21)28-14-5-3-4-6-15-28/h7-13,16-17,27H,3-6,14-15H2,1-2H3

InChI Key

MVJDCERCEUYUJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4

Origin of Product

United States

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